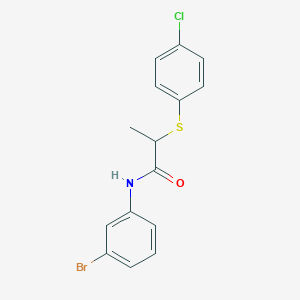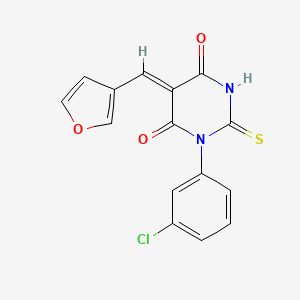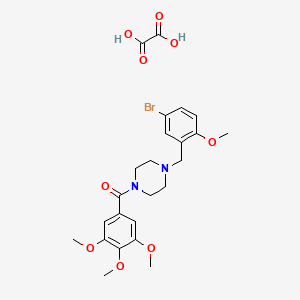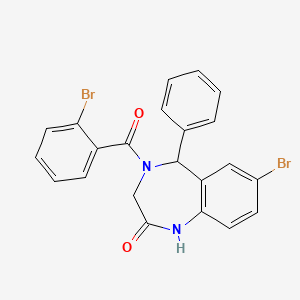
N-(4-butylphenyl)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)naphthalene-2-carboxamide: is an organic compound belonging to the class of naphthalene-2-carboxamides These compounds are characterized by the presence of a naphthalene ring system attached to a carboxamide group, which is further substituted with a 4-butylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)naphthalene-2-carboxamide typically involves the amidation of naphthalene-2-carboxylic acid with 4-butylaniline. The reaction can be catalyzed using various coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar amidation reactions. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N-(4-butylphenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Naphthoquinone derivatives
Reduction: Amine derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives
Aplicaciones Científicas De Investigación
Chemistry: N-(4-butylphenyl)naphthalene-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials with specific electronic and optical properties .
Biology and Medicine: In medicinal chemistry, this compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of naphthalene-2-carboxamides exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
Industry: The compound is also used in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique structural properties make it suitable for applications in electronic devices and sensors .
Mecanismo De Acción
The mechanism of action of N-(4-butylphenyl)naphthalene-2-carboxamide in biological systems involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound is believed to inhibit the function of essential enzymes in bacterial cells, leading to cell death. The exact molecular pathways and targets may vary depending on the specific derivative and the type of microorganism .
Comparación Con Compuestos Similares
- N-(4-chlorophenyl)naphthalene-2-carboxamide
- N-(4-methylphenyl)naphthalene-2-carboxamide
- N-(4-ethylphenyl)naphthalene-2-carboxamide
Comparison: N-(4-butylphenyl)naphthalene-2-carboxamide is unique due to the presence of the butyl group, which imparts distinct physicochemical properties such as increased lipophilicity and altered electronic characteristics. These properties can influence the compound’s reactivity, solubility, and biological activity compared to its analogs with different substituents .
Propiedades
IUPAC Name |
N-(4-butylphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-2-3-6-16-9-13-20(14-10-16)22-21(23)19-12-11-17-7-4-5-8-18(17)15-19/h4-5,7-15H,2-3,6H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGVWPFMDDOQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 5-chloro-2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5147726.png)
![(5E)-5-[[4-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5147733.png)
![5-[3-methoxy-2-(propan-2-yloxy)phenyl]-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B5147735.png)
![[4-[(Z)-2-acetamido-3-(3-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B5147740.png)
![4-[(benzylthio)methyl]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5147750.png)

![7-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5147775.png)
![N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5147782.png)

![diethyl 5-[(2-naphthylsulfonyl)amino]isophthalate](/img/structure/B5147798.png)



![2-{[5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B5147834.png)
